2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide
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Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide is a complex organic compound that features a piperazine ring, an indane moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-benzylpiperazine derivative. This can be achieved through the reductive amination of benzylamine with piperazine in the presence of a reducing agent such as sodium cyanoborohydride.
Synthesis of the Indane Moiety: The indane moiety can be synthesized from indanone through a series of reactions including reduction and functional group transformations.
Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling Reactions: The final step involves coupling the synthesized piperazine, indane, and oxazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Pharmacology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Biochemistry: Research focuses on its metabolic pathways and the effects of its metabolites.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-benzylpiperazin-1-yl)methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Uniqueness
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide is unique due to its specific combination of structural features, including the piperazine, indane, and oxazole rings. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-25(27-22-11-10-20-8-4-5-9-21(20)22)23-18-31-24(26-23)17-29-14-12-28(13-15-29)16-19-6-2-1-3-7-19/h1-9,18,22H,10-17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBICEUCXWVBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=COC(=N3)CN4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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